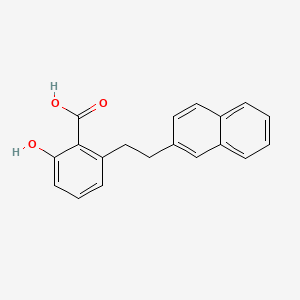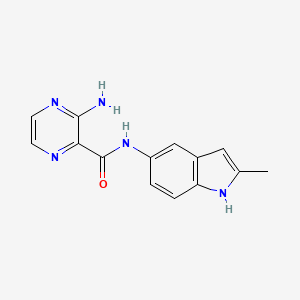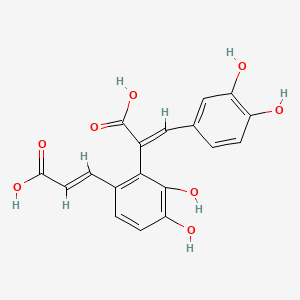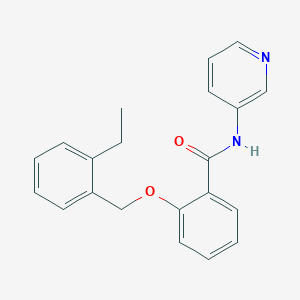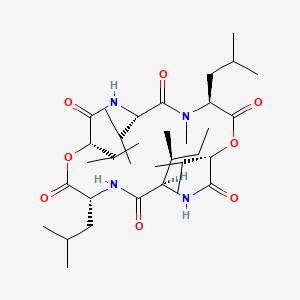
Sporidesmolide II
Overview
Description
Sporidesmolide II is a cyclic hexadepsipeptide, which is the most abundant of the N-methyl analogues within the sporidesmolide complex. It is produced by the fungus Pithomyces chartarum and involves the use of both D- and L- amino acids, including D-alloisoleucine, leucine, and four valine sub-units, where two of the valines are converted to the corresponding valic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Sporidesmolide II involves the incorporation of D- and L- amino acids. The process utilizes D-alloisoleucine, leucine, and four valine sub-units, with two of the valines being converted to valic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically isolated from cultures of Pithomyces chartarum through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Sporidesmolide II can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Sporidesmolide II has several scientific research applications, including:
Chemistry: It is used as a model compound for studying cyclic depsipeptides and their biosynthesis.
Biology: It serves as a tool for investigating the biological activity of cyclic peptides.
Industry: It is used in the production of various biochemical reagents and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Sporidesmolide II is not well understood. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting protein synthesis and other cellular processes .
Comparison with Similar Compounds
Sporidesmolide I: Another cyclic depsipeptide produced by Pithomyces chartarum.
Sporidesmolide III: A less abundant analogue within the sporidesmolide complex.
Sporidesmolide IV: A minor component of the sporidesmolide complex.
Sporidesmolide V: A newly identified analogue with a similar structure to Sporidesmolide II
Uniqueness: this compound is unique due to its abundance and specific amino acid composition, which includes D-alloisoleucine and valic acid derivatives. This makes it a valuable compound for studying the biosynthesis and biological activity of cyclic depsipeptides .
Properties
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXAPYFZQNLPN-PMJXQHFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185833 | |
| Record name | Sporidesmolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3200-75-7 | |
| Record name | Sporidesmolide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sporidesmolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPORIDESMOLIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the structure of Sporidesmolide II?
A1: this compound is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].
Q2: How does the presence of different isoleucine isomers in the growth medium affect this compound production?
A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting this compound biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into this compound. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


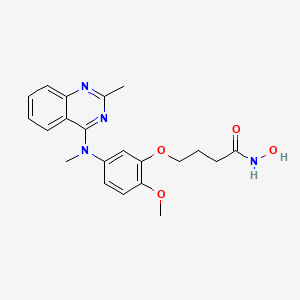
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
